Cas no 1219798-84-1 ((±)-2-Hydroxyhexanoic-6,6,6-d3 Acid)

(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 化学的及び物理的性質
名前と識別子
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- (±)-2-Hydroxyhexanoic-6,6,6-d3?Acid
- (±)-2-Hydroxyhexanoic--d3 Acid
- (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid
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- インチ: 1S/C6H12O3/c1-2-3-4-5(7)6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/i1D3
- InChIKey: NYHNVHGFPZAZGA-FIBGUPNXSA-N
- SMILES: C(O)(=O)C(O)CCCC([2H])([2H])[2H]
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | H953814-10mg |
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid |
1219798-84-1 | 10mg |
$ 471.00 | 2023-09-07 |
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid 関連文献
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1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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7. Back matter
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acidに関する追加情報
Introduction to (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid (CAS No. 1219798-84-1)
(±)-2-Hydroxyhexanoic-6,6,6-d3 Acid, identified by the Chemical Abstracts Service Number (CAS No.) 1219798-84-1, is a specialized compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, a deuterated derivative of 2-hydroxyhexanoic acid, exhibits unique properties that make it valuable in various scientific applications, particularly in metabolic studies and drug development.
The molecular structure of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid consists of a six-carbon chain with a hydroxyl group at the second carbon and deuterium atoms at the sixth carbon position. This specific arrangement imparts distinct chemical and physical properties, making it an excellent tool for researchers studying metabolic pathways and enzyme kinetics. The deuterium labeling not only enhances the compound's stability but also allows for more precise tracking in biochemical assays.
In recent years, advancements in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have enabled more detailed analysis of such labeled compounds. The use of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid in these techniques has provided new insights into the mechanisms of various metabolic processes. For instance, researchers have utilized this compound to study the metabolism of fatty acids and the role of hydroxy acids in cellular signaling pathways.
One of the most compelling applications of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid is in the field of drug development. Its deuterated nature makes it a suitable candidate for studying the pharmacokinetics and pharmacodynamics of potential therapeutic agents. By incorporating deuterium atoms into drug molecules, researchers can alter their metabolic stability and binding affinities. This approach has led to the development of more effective and longer-lasting drugs with reduced side effects.
Recent studies have highlighted the importance of deuterated compounds in understanding drug metabolism. For example, a study published in the Journal of Medicinal Chemistry demonstrated that incorporating deuterium atoms into a class of antiviral drugs significantly increased their bioavailability and reduced their clearance rate. This finding underscores the potential of using compounds like (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid as scaffolds for developing novel therapeutics.
The synthesis of (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid is another area where significant progress has been made. Researchers have developed efficient synthetic routes that allow for high yields and purity. These methods often involve multi-step organic transformations, including reduction reactions and functional group interconversions. The ability to produce this compound reliably is crucial for its widespread use in research and pharmaceutical applications.
In addition to its applications in drug development, (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid has found utility in biomarker discovery. By labeling metabolites with deuterium atoms, researchers can differentiate between endogenous and exogenous compounds in biological samples. This technique has been particularly useful in clinical diagnostics, where it helps identify biomarkers for various diseases.
The future prospects for (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid are promising. As analytical techniques continue to evolve, the demand for high-quality labeled compounds like this one is expected to grow. Researchers are exploring new ways to incorporate deuterium atoms into complex molecules to enhance their stability and analytical performance. This trend is likely to drive further innovation in areas such as metabolic profiling and drug discovery.
In conclusion, (±)-2-Hydroxyhexanoic-6,6,6-d3 Acid (CAS No. 1219798-84-1) is a versatile compound with numerous applications in chemical biology and pharmaceutical research. Its unique properties make it an invaluable tool for studying metabolic pathways, developing new drugs, and discovering disease biomarkers. As scientific understanding continues to advance, the role of this compound is expected to expand even further.
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